rac threo-Dihydro Bupropion-d9 chemical properties
rac threo-Dihydro Bupropion-d9 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Application of rac-threo-Dihydrobupropion-d9
Introduction: The Context of Bupropion Metabolism
Bupropion, clinically administered as a racemic mixture, is a widely prescribed antidepressant and smoking cessation aid.[1][2] Its therapeutic efficacy is not solely dependent on the parent drug but is significantly influenced by its complex and extensive metabolism into several pharmacologically active metabolites.[3][4][5] The primary metabolic pathways involve oxidation via Cytochrome P450 2B6 (CYP2B6) to form hydroxybupropion, and the reduction of its ketone group by carbonyl reductases to yield the diastereomeric amino alcohols, threo-dihydrobupropion and erythro-dihydrobupropion.[3][6][7]
This metabolic profile is markedly stereoselective, resulting in different plasma concentrations and activities for the various stereoisomers of the metabolites.[1][6][8] Understanding the disposition of these individual metabolites is critical for elucidating the complete pharmacokinetic (PK) and pharmacodynamic (PD) profile of bupropion.
rac-threo-Dihydrobupropion-d9 is a deuterium-labeled stable isotope of a major bupropion metabolite. It serves as an indispensable analytical tool, primarily as an internal standard, for the precise quantification of threo-dihydrobupropion in biological matrices.[9] This guide offers a detailed examination of the chemical properties, synthesis, and application of rac-threo-dihydrobupropion-d9 for researchers, chemists, and drug development professionals engaged in advanced DMPK (Drug Metabolism and Pharmacokinetics) studies.
Section 1: Chemical Identity and Physicochemical Properties
rac-threo-Dihydrobupropion-d9 is the deuterium-labeled form of threo-dihydrobupropion, a key metabolite of bupropion. The "rac" prefix indicates that it is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers. The "threo" designation describes the relative stereochemistry at the two chiral centers. The "-d9" signifies that the nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.
The strategic placement of deuterium on the tert-butyl group is a critical design feature. This site is not typically a primary location for metabolic transformation of the dihydrobupropion metabolite, thus the labeling does not interfere with the core metabolic pathways being studied. The nine-dalton mass increase provides a distinct and unambiguous mass shift for mass spectrometry-based detection, ensuring it is easily differentiated from its unlabeled endogenous counterpart while maintaining nearly identical chemical and chromatographic properties.
Table 1: Physicochemical Properties of rac-threo-Dihydrobupropion-d9 Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (1S,2S)-rel-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol hydrochloride | [10] |
| Synonyms | 3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride | [11][12][13] |
| CAS Number | 1392209-60-7 | [9][11][14] |
| Molecular Formula | C₁₃H₁₂D₉Cl₂NO | [9][12][15] |
| Molecular Weight | 287.27 g/mol | [9][10][12][15] |
| Appearance | White to Off-White Crystalline Solid | [12][16][17] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [14][17][18] |
| Storage Conditions | -20°C, Hygroscopic, Store under inert atmosphere | [14][16][17] |
| Purity (Typical) | ≥98% (HPLC) | [12][19] |
| Isotopic Purity (Typical) | ≥99 atom % D | [12][17] |
Section 2: Synthesis and Stereochemistry
The synthesis of rac-threo-dihydrobupropion generally involves the reduction of the carbonyl group of racemic bupropion. A common laboratory-scale method utilizes a reducing agent such as borane tetrahydrofuran complex (THF-borane) to reduce racemic bupropion hydrochloride.[20] This reduction is not stereospecific and therefore produces a mixture of the threo and erythro diastereomers, which must then be separated chromatographically to isolate the desired threo isomer.
Stereochemistry is a cornerstone of bupropion's pharmacology. The parent drug has one chiral center, while the dihydrobupropion metabolites have two, giving rise to four possible stereoisomers. The threo and erythro designations describe the relative configuration of these two centers. In the threo isomer, the hydroxyl and amino groups are on opposite sides in a Fischer projection, whereas in the erythro isomer, they are on the same side. The use of a racemic starting material results in a racemic mixture of the final threo product.
Section 3: Application in Metabolic Research and Bioanalysis
The primary and most critical application of rac-threo-dihydrobupropion-d9 is its use as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Rationale for Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response can lead to inaccurate results. An ideal internal standard is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector. A stable isotope-labeled (SIL) version of the analyte is the gold standard for achieving this. It co-elutes chromatographically with the non-labeled analyte and experiences the same ionization efficiencies and matrix effects. Because the mass spectrometer can differentiate between the analyte and the IS based on their mass difference, the ratio of their detector responses provides a highly accurate and precise measure of the analyte's concentration.
Section 4: Experimental Protocol for Quantification
The following is a representative protocol for the quantification of threo-dihydrobupropion in human plasma using rac-threo-dihydrobupropion-d9 as an internal standard.
Protocol: LC-MS/MS Quantification of threo-Dihydrobupropion
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Preparation of Standards and Quality Controls (QCs):
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Prepare a stock solution of unlabeled rac-threo-dihydrobupropion and rac-threo-dihydrobupropion-d9 (Internal Standard) in methanol.
-
Serially dilute the unlabeled stock solution to create calibration standards (e.g., 1-1000 ng/mL) and QC samples by spiking into blank human plasma.
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-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard (rac-threo-dihydrobupropion-d9) at a fixed concentration (e.g., 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion.
-
-
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| threo-Dihydrobupropion (Analyte) | 242.1 | 186.1 |
| threo-Dihydrobupropion-d9 (IS) | 251.2 | 195.1 |
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their PAR values from the linear regression of the calibration curve.
-
Conclusion
rac-threo-Dihydrobupropion-d9 is a high-purity, well-characterized chemical entity that is fundamental to the rigorous study of bupropion's metabolism. Its role as a stable isotope-labeled internal standard is crucial for developing validated, accurate, and precise bioanalytical methods. By enabling the reliable quantification of the pharmacologically active threo-dihydrobupropion metabolite, it empowers researchers to build comprehensive pharmacokinetic models, investigate drug-drug interactions, and ultimately gain a deeper understanding of the factors that contribute to the therapeutic effects and safety profile of bupropion.
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